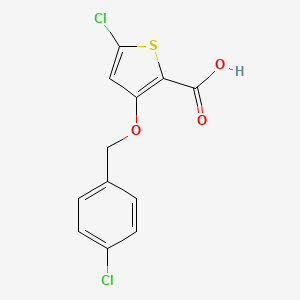
5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of new pharmaceutical compounds.
Industry: Utilized in the production of high-purity chemicals for research and development purposes.
Mechanism of Action
The exact mechanism of action of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid.
4-Chlorobenzyl alcohol: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual chloro substituents and thiophene ring make it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H8Cl2O3S |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-3-1-7(2-4-8)6-17-9-5-10(14)18-11(9)12(15)16/h1-5H,6H2,(H,15,16) |
InChI Key |
JPSIUJKXWFJRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC(=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



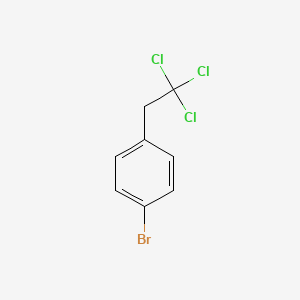
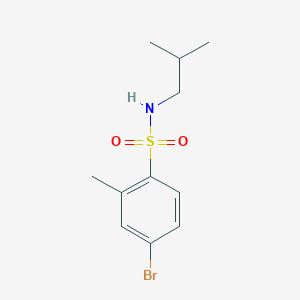
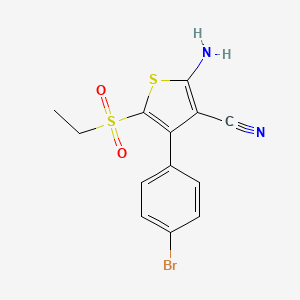


![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
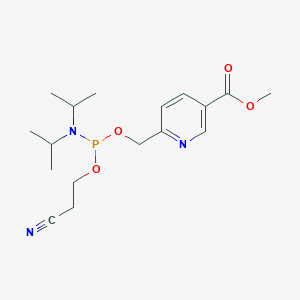
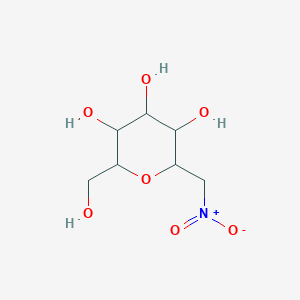
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
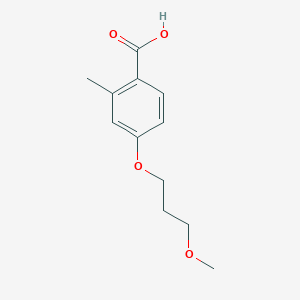
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

